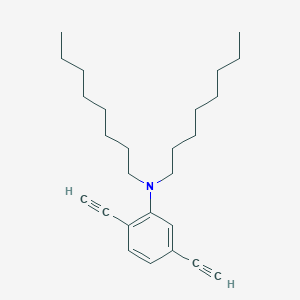
2,5-Diethynyl-N,N-dioctylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethynyl-N,N-dioctylaniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of ethynyl groups at the 2 and 5 positions of the aniline ring, and dioctyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diethynylaniline: Lacks the dioctyl groups, resulting in different physical and chemical properties.
N,N-Dioctylaniline: Lacks the ethynyl groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
824428-82-2 |
|---|---|
Formule moléculaire |
C26H39N |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
2,5-diethynyl-N,N-dioctylaniline |
InChI |
InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3 |
Clé InChI |
ICJBEUQBVHWIAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

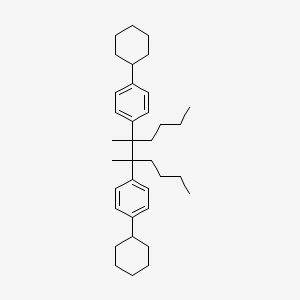


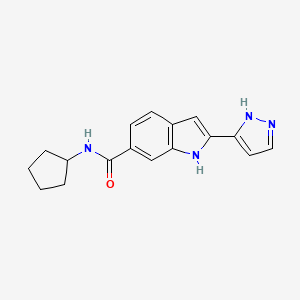
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
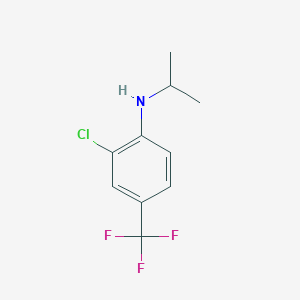
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
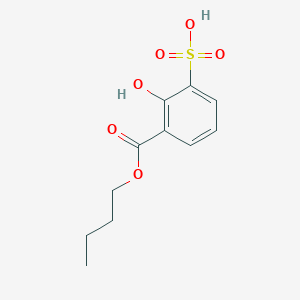
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
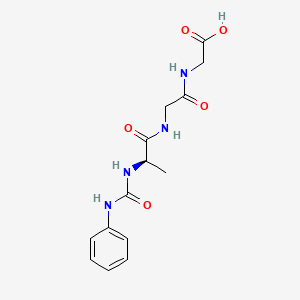

![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
